Cas no 1099105-64-2 (4-(2,2,2-trifluoro-N-methylacetamido)butanoic acid)
4-(2,2,2-trifluoro-N-methylacetamido)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- Butanoic acid, 4-[methyl(2,2,2-trifluoroacetyl)amino]-
- 4-(2,2,2-trifluoro-N-methylacetamido)butanoic acid
-
- MDL: MFCD11649360
- Inchi: 1S/C7H10F3NO3/c1-11(4-2-3-5(12)13)6(14)7(8,9)10/h2-4H2,1H3,(H,12,13)
- InChI Key: JLLQJRSDPLMZMD-UHFFFAOYSA-N
- SMILES: C(O)(=O)CCCN(C)C(C(F)(F)F)=O
4-(2,2,2-trifluoro-N-methylacetamido)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-899747-0.05g |
4-(2,2,2-trifluoro-N-methylacetamido)butanoic acid |
1099105-64-2 | 95.0% | 0.05g |
$455.0 | 2025-02-21 | |
| Enamine | EN300-899747-0.1g |
4-(2,2,2-trifluoro-N-methylacetamido)butanoic acid |
1099105-64-2 | 95.0% | 0.1g |
$476.0 | 2025-02-21 | |
| Enamine | EN300-899747-0.25g |
4-(2,2,2-trifluoro-N-methylacetamido)butanoic acid |
1099105-64-2 | 95.0% | 0.25g |
$498.0 | 2025-02-21 | |
| Enamine | EN300-899747-0.5g |
4-(2,2,2-trifluoro-N-methylacetamido)butanoic acid |
1099105-64-2 | 95.0% | 0.5g |
$520.0 | 2025-02-21 | |
| Enamine | EN300-899747-1.0g |
4-(2,2,2-trifluoro-N-methylacetamido)butanoic acid |
1099105-64-2 | 95.0% | 1.0g |
$541.0 | 2025-02-21 | |
| Enamine | EN300-899747-2.5g |
4-(2,2,2-trifluoro-N-methylacetamido)butanoic acid |
1099105-64-2 | 95.0% | 2.5g |
$1063.0 | 2025-02-21 | |
| Enamine | EN300-899747-5.0g |
4-(2,2,2-trifluoro-N-methylacetamido)butanoic acid |
1099105-64-2 | 95.0% | 5.0g |
$1572.0 | 2025-02-21 | |
| Enamine | EN300-899747-10.0g |
4-(2,2,2-trifluoro-N-methylacetamido)butanoic acid |
1099105-64-2 | 95.0% | 10.0g |
$2331.0 | 2025-02-21 | |
| Enamine | EN300-899747-1g |
4-(2,2,2-trifluoro-N-methylacetamido)butanoic acid |
1099105-64-2 | 1g |
$541.0 | 2023-09-01 | ||
| Enamine | EN300-899747-5g |
4-(2,2,2-trifluoro-N-methylacetamido)butanoic acid |
1099105-64-2 | 5g |
$1572.0 | 2023-09-01 |
4-(2,2,2-trifluoro-N-methylacetamido)butanoic acid Related Literature
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 4-(2,2,2-trifluoro-N-methylacetamido)butanoic acid
Introduction to 4-(2,2,2-trifluoro-N-methylacetamido)butanoic acid (CAS No. 1099105-64-2)
4-(2,2,2-trifluoro-N-methylacetamido)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1099105-64-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential biological activities. This compound belongs to the class of fluorinated amides, which are widely recognized for their enhanced metabolic stability and improved pharmacokinetic properties compared to their non-fluorinated counterparts. The presence of a trifluoromethyl group and an N-methylacetamido moiety in its structure imparts distinct chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents.
The molecular structure of 4-(2,2,2-trifluoro-N-methylacetamido)butanoic acid consists of a four-carbon chain terminated by a carboxylic acid group, with an amide linkage connecting the second carbon to a nitrogen atom substituted with a methyl group and a trifluoromethyl group. This configuration not only contributes to its stability but also influences its interactions with biological targets. The fluorine atoms in the trifluoromethyl group are known to increase lipophilicity and binding affinity, while the amide bond provides a hinge region for molecular recognition. These features make the compound a promising candidate for further exploration in drug discovery.
In recent years, there has been growing interest in fluorinated compounds due to their favorable pharmacological profiles. Studies have demonstrated that the introduction of fluorine atoms into molecular structures can modulate enzyme activity, receptor binding, and metabolic pathways, leading to improved drug efficacy and reduced side effects. Specifically, compounds containing trifluoromethyl groups often exhibit increased bioavailability and resistance to degradation by metabolic enzymes such as cytochrome P450 oxidases. This characteristic is particularly valuable in the development of long-acting drugs that require minimal frequent dosing.
4-(2,2,2-trifluoro-N-methylacetamido)butanoic acid has been investigated in various preclinical studies as a potential intermediate in the synthesis of bioactive molecules. Its structural motif suggests applications in the development of antimicrobial agents, anti-inflammatory drugs, and even kinase inhibitors. The amide functionality serves as a versatile handle for further chemical modifications, allowing researchers to fine-tune the properties of derived compounds. For instance, coupling this compound with other pharmacophores could yield novel molecules with enhanced target specificity and therapeutic potential.
One of the most compelling aspects of this compound is its potential role in modulating biological pathways associated with diseases such as cancer and neurodegeneration. The trifluoromethyl group, in particular, has been shown to influence enzyme selectivity and binding kinetics, which are critical factors in drug design. Additionally, the N-methylacetamido moiety can interact with biological targets in ways that may lead to inhibitory effects on key enzymes or receptors involved in disease progression. These findings underscore the importance of 4-(2,2,2-trifluoro-N-methylacetamido)butanoic acid as a building block for innovative therapeutic strategies.
Recent advancements in computational chemistry have further facilitated the exploration of this compound's potential applications. Molecular modeling studies have revealed that its structure allows for favorable interactions with various biological targets, including proteins and enzymes implicated in metabolic disorders. By leveraging these insights, researchers can design derivatives with optimized properties for specific therapeutic indications. Moreover, high-throughput screening techniques have enabled rapid assessment of large libraries containing this compound or its analogs, accelerating the discovery process.
The synthesis of 4-(2,2,2-trifluoro-N-methylacetamido)butanoic acid presents unique challenges due to its fluorinated core structure. However, modern synthetic methodologies have made significant strides in addressing these challenges efficiently. Techniques such as nucleophilic substitution reactions and protecting group strategies have been employed to construct the desired framework with high fidelity. These advancements not only enhance synthetic accessibility but also open doors for exploring more complex derivatives that may exhibit even greater biological activity.
In conclusion,4-(2,2,2-trifluoro-N-methylacetamido)butanoic acid (CAS No. 1099105-64-2) represents a promising candidate for further research and development in pharmaceutical chemistry. Its unique structural features—particularly the combination of a carboxylic acid group with an amide linkage substituted by a methyl group and a trifluoromethyl group—offer numerous possibilities for designing novel therapeutics with improved efficacy and selectivity. As our understanding of fluorinated compounds continues to evolve,4-(2,2,2-trifluoro-N-methylacetamido)butanoic acid is poised to play a significant role in shaping future drug discovery efforts across multiple therapeutic areas.
1099105-64-2 (4-(2,2,2-trifluoro-N-methylacetamido)butanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)